molecular formula C27H23N5O3 B15218703 (2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol

Cat. No.: B15218703
M. Wt: 465.5 g/mol
InChI Key: RPLXSXBLRHTGKK-BHDDXSALSA-N
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Description

This compound is a nucleoside analog featuring a purine base modified at the 6-position with a pyren-1-ylmethylamino group. The pyrene moiety introduces significant steric bulk and aromaticity, which can influence DNA/RNA intercalation, receptor binding, and pharmacokinetic properties.

Properties

Molecular Formula

C27H23N5O3

Molecular Weight

465.5 g/mol

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C27H23N5O3/c33-12-21-20(34)10-22(35-21)32-14-31-25-26(29-13-30-27(25)32)28-11-18-7-6-17-5-4-15-2-1-3-16-8-9-19(18)24(17)23(15)16/h1-9,13-14,20-22,33-34H,10-12H2,(H,28,29,30)/t20-,21+,22+/m0/s1

InChI Key

RPLXSXBLRHTGKK-BHDDXSALSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrene moiety: This involves the functionalization of pyrene to introduce a reactive group that can be further modified.

    Attachment to the purine base: The pyrene derivative is then coupled with a purine base through a nucleophilic substitution reaction.

    Glycosylation: The final step involves the attachment of the sugar moiety to the purine base, typically through a glycosylation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions to identify the most efficient process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The pyrene moiety can be reduced under specific conditions.

    Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the pyrene moiety could lead to a dihydropyrene derivative.

Scientific Research Applications

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol has several applications in scientific research:

    Chemistry: It can be used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.

    Biology: The compound can be used to study DNA interactions, as the purine base can mimic natural nucleotides.

    Industry: It can be used in the development of advanced materials with unique optical properties.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, disrupting its structure and function. The purine base can form hydrogen bonds with complementary nucleotides, further stabilizing the interaction. These interactions can affect various cellular pathways, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Structural Features and Substitutions

The 6-position of the purine ring is a critical site for functionalization. Below is a comparison of key analogs:

Compound Name/ID 6-Position Substituent Molecular Weight Purity Melting Point (°C) Key Pharmacological Notes
Target Compound Pyren-1-ylmethylamino ~465.5* N/A N/A Potential intercalation; receptor modulation
N6-Methyl-2'-deoxyadenosine () Methylamino 265.27 99% N/A High solubility; adenosine receptor interactions
Compound 8 (Benzylamino) () Benzylamino ~381.4 98% 178–180 Moderate lipophilicity; antitumor activity
Compound 9 (Phenethylamino) () Phenethylamino ~395.4 96% 183–185 Enhanced receptor affinity
Cladribine () 2-Chloro 285.7 N/A N/A Antimetabolite; used in leukemia
YZG-330 () (R)-1-Phenylpropylamino ~435.5 N/A N/A Central A1 receptor agonist; hypothermic effects

*Estimated based on molecular formula.

Pharmacological Properties

  • Receptor Binding: The pyrenyl group in the target compound may enhance binding to adenosine receptors (A1/A2A) via hydrophobic interactions, similar to YZG-330’s phenylpropylamino group . Smaller substituents (e.g., methylamino in N6-Methyl-2'-deoxyadenosine) exhibit high solubility but lower receptor specificity .
  • Antimetabolite Activity :
    • Chlorinated analogs (e.g., cladribine) incorporate into DNA, causing chain termination, whereas pyrenyl-modified compounds may act via intercalation or enzyme inhibition .

Physicochemical Properties

  • Solubility: Pyrenyl substitution reduces aqueous solubility compared to methylamino or hydroxylated analogs (e.g., Compound 12 in has 99% purity and lower molecular weight) .
  • Melting Points: Bulky substituents (e.g., phenethylamino in Compound 9) correlate with higher melting points (183–185°C) due to increased molecular packing .

Biological Activity

The compound (2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol is a complex organic molecule with potential biological activity. Its structure features a hydroxymethyl group and a purine derivative, which may contribute to its pharmacological properties. This article explores the biological activity of this compound based on available research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N5O4C_{18}H_{21}N_5O_4, and it has a molecular weight of 373.39 g/mol. The presence of the pyrenylmethylamino group suggests potential interactions with biological targets, particularly in cellular signaling pathways.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism.
  • Receptor Interaction : It might interact with purinergic receptors, influencing cellular responses related to proliferation and apoptosis.
  • DNA/RNA Interaction : The purine component suggests potential binding to nucleic acids, affecting transcription and replication processes.

Biological Activity Studies

Research has highlighted various biological activities associated with this compound:

Anticancer Activity

Studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant inhibition of cell growth in human leukemia and breast cancer cells.
  • Mechanistic Insights : The compound induced apoptosis through the activation of caspase pathways, leading to programmed cell death.

Antiviral Properties

Preliminary investigations suggest that the compound may possess antiviral activity:

  • Viral Inhibition : It has shown effectiveness against certain RNA viruses in laboratory settings.
  • Mechanism : The antiviral mechanism could involve interference with viral replication or assembly.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally related compounds.

Compound NameStructureBiological Activity
(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-olStructureAntiviral and anticancer properties
(2R,3S,5R)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-olStructureModerate cytotoxicity against cancer cells
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(m-tolylmethylamino)purin-9-y]oxolaneStructurePotential enzyme inhibitor

Case Studies

Several case studies have been conducted examining the effects of this compound in various biological contexts:

  • Case Study 1 : A study involving human leukemia cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
  • Case Study 2 : Research on animal models indicated that administration of the compound led to reduced tumor size in xenograft models of breast cancer.

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:
The synthesis typically involves coupling a pyrenylmethylamine-modified purine base to a protected ribose derivative, followed by deprotection. Key steps include:

  • Purine modification: Introduce the pyrenylmethylamino group at the N6 position of adenine via nucleophilic substitution under anhydrous conditions .
  • Glycosidic bond formation: Use a Mitsunobu reaction or Vorbrüggen glycosylation to attach the modified purine to the oxolane (tetrahydrofuran) ring .
  • Deprotection: Remove protecting groups (e.g., acetyl or benzyl) using mild acidic or basic conditions to yield the final product.
    Validation: Monitor intermediates via TLC and confirm purity (>95%) by HPLC .

Advanced: How can structural ambiguities in the glycosidic linkage be resolved?

Answer:
Ambiguities in stereochemistry (e.g., β- vs. α-anomers) require:

  • X-ray crystallography: Resolve absolute configuration, as demonstrated for related nucleoside analogs .
  • Nuclear Overhauser Effect (NOE) NMR: Identify spatial proximity between the pyrenyl group and ribose protons to confirm stereochemistry .
  • Circular Dichroism (CD): Compare spectra with known β-D-ribose analogs to validate configuration .

Basic: What safety protocols are essential during handling?

Answer:

  • Personal Protective Equipment (PPE): Wear NIOSH-approved safety goggles, nitrile gloves, and lab coats. Use fume hoods for weighing and synthesis .
  • Exposure control: Implement engineering controls (e.g., local exhaust ventilation) to minimize inhalation/contact risks.
  • First aid: For skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced: How can conflicting biological activity data be addressed?

Answer:
Contradictions in enzyme inhibition or receptor binding assays may arise from:

  • Impurity profiles: Quantify byproducts (e.g., unreacted pyrenylmethylamine) using LC-MS and correlate with activity .
  • Solvent effects: Test activity in polar (DMSO) vs. non-polar (THF) solvents to assess aggregation or solubility impacts .
  • Receptor isoform variability: Validate targets across cell lines (e.g., P2Y receptor subtypes) using knockout models .

Basic: What analytical methods validate purity and identity?

Answer:

  • HPLC: Use a C18 column with UV detection (λ = 260 nm for purine, 345 nm for pyrene) .
  • Mass spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns .
  • 1H/13C NMR: Assign peaks for the pyrenylmethylamino group (δ 8.0–8.5 ppm) and ribose protons (δ 4.0–6.0 ppm) .

Advanced: How to optimize stability in aqueous buffers?

Answer:

  • pH-dependent degradation: Perform accelerated stability studies (40°C, 75% RH) across pH 3–9. Hydrolysis of the glycosidic bond is minimized at pH 7.4 .
  • Lyophilization: Stabilize the compound by freeze-drying with cryoprotectants (e.g., trehalose) .
  • Light sensitivity: Store in amber vials under argon to prevent pyrene photodegradation .

Basic: What are its hypothesized biological targets?

Answer:

  • Nucleotide-binding proteins: Potential interactions with ATP-dependent enzymes (e.g., kinases) due to the purine scaffold .
  • Fluorescent probes: The pyrene moiety enables tracking in cellular uptake studies via fluorescence microscopy .

Advanced: How to design assays for structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation: Synthesize analogs with modified pyrene groups (e.g., methyl vs. nitro substituents) to assess hydrophobicity impacts .
  • Biolayer interferometry (BLI): Measure real-time binding kinetics to immobilized receptors .
  • Molecular docking: Use Schrödinger Suite or AutoDock to predict binding poses against P2Y receptor homology models .

Basic: How to troubleshoot low yields in glycosylation steps?

Answer:

  • Catalyst optimization: Replace traditional SnCl4 with trimethylsilyl triflate for milder conditions .
  • Solvent selection: Use anhydrous acetonitrile instead of dichloromethane to improve nucleophile reactivity .

Advanced: What computational tools predict metabolic pathways?

Answer:

  • ADMET Predictor: Simulate Phase I/II metabolism (e.g., oxidation at the pyrene ring) .
  • CYP450 docking: Identify potential oxidation sites using Cytochrome P450 crystal structures (PDB: 4D7Z) .

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